2-(Furan-2-yl)indolizine-3-carbaldehyde

Descripción general

Descripción

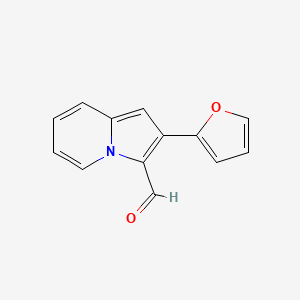

2-(Furan-2-yl)indolizine-3-carbaldehyde is a versatile chemical compound with the molecular formula C13H9NO2 and a molar mass of 211.22 g/mol . This compound is known for its unique properties, making it ideal for applications in drug discovery, organic synthesis, and catalysis. It is a member of the indolizine family, which is characterized by a fused bicyclic structure containing nitrogen.

Mecanismo De Acción

Target of Action

Mode of Action

It’s known that furan-2-carbaldehydes, which are related compounds, are used as efficient green c1 building blocks to synthesize bioactive quinazolin-4 (3h)-ones by ligand-free photocatalytic c–c bond cleavage .

Biochemical Pathways

It’s known that furan-2-carbaldehydes, which are related compounds, are used in the synthesis of bioactive quinazolin-4 (3h)-ones .

Métodos De Preparación

The synthesis of 2-(Furan-2-yl)indolizine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a furan derivative, followed by its reaction with an indolizine precursor under controlled conditions to form the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction environments to enhance efficiency .

Análisis De Reacciones Químicas

2-(Furan-2-yl)indolizine-3-carbaldehyde undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

2-(Furan-2-yl)indolizine-3-carbaldehyde has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

2-(Furan-2-yl)indolizine-3-carbaldehyde can be compared with other indolizine derivatives, such as:

Indolizine-3-carbaldehyde: Lacks the furan ring, resulting in different chemical properties and reactivity.

2-(Pyridin-2-yl)indolizine-3-carbaldehyde: Contains a pyridine ring instead of a furan ring, leading to variations in biological activity and chemical behavior.

2-(Thiophen-2-yl)indolizine-3-carbaldehyde: Features a thiophene ring, which imparts distinct electronic and steric effects compared to the furan ring.

Actividad Biológica

2-(Furan-2-yl)indolizine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the indolizine family, which has been recognized for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The furan moiety contributes to its reactivity and biological interactions.

Target Interactions : The biological activity of this compound primarily involves interactions with specific biological targets such as enzymes and receptors. Indole derivatives are known to bind with high affinity to their targets, influencing various cellular processes.

Biochemical Pathways : The compound is involved in several biochemical pathways, particularly those mediated by cytochrome P450 enzymes. It can undergo metabolic transformations that lead to the formation of active metabolites capable of modulating cellular functions .

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown micromolar activity against various cancer cell lines, including A549 and HeLa .

- Antimicrobial Properties : Indole derivatives are recognized for their antimicrobial effects. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

- Anti-inflammatory Effects : Compounds within this class have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its analogs:

- Antiviral Activity : A study identified related compounds as inhibitors of SARS-CoV-2 main protease (Mpro), suggesting potential applications in antiviral therapy. Compounds with structural similarities exhibited IC50 values in the micromolar range, indicating effective inhibition .

- Cellular Effects : In vitro studies showed that this compound influences cell signaling pathways, leading to altered gene expression and cellular metabolism. This effect is likely due to its interaction with key kinases and phosphatases involved in cell growth and survival.

Data Table: Biological Activities of this compound

| Biological Activity | Description | IC50/CC50 Values |

|---|---|---|

| Anticancer | Inhibition of cancer cell lines (e.g., A549, HeLa) | ~10 µM |

| Antiviral | Inhibition of SARS-CoV-2 Mpro | IC50 ~10.76 µM |

| Antimicrobial | Disruption of microbial growth | Varies by strain |

| Anti-inflammatory | Modulation of cytokine production | Not specified |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature. However, toxicity studies indicate that higher doses may lead to adverse effects such as hepatotoxicity and neurotoxicity, emphasizing the need for careful dosage optimization in therapeutic applications .

Propiedades

IUPAC Name |

2-(furan-2-yl)indolizine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-9-12-11(13-5-3-7-16-13)8-10-4-1-2-6-14(10)12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUAXOZSKIRWMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N2C=C1)C=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.